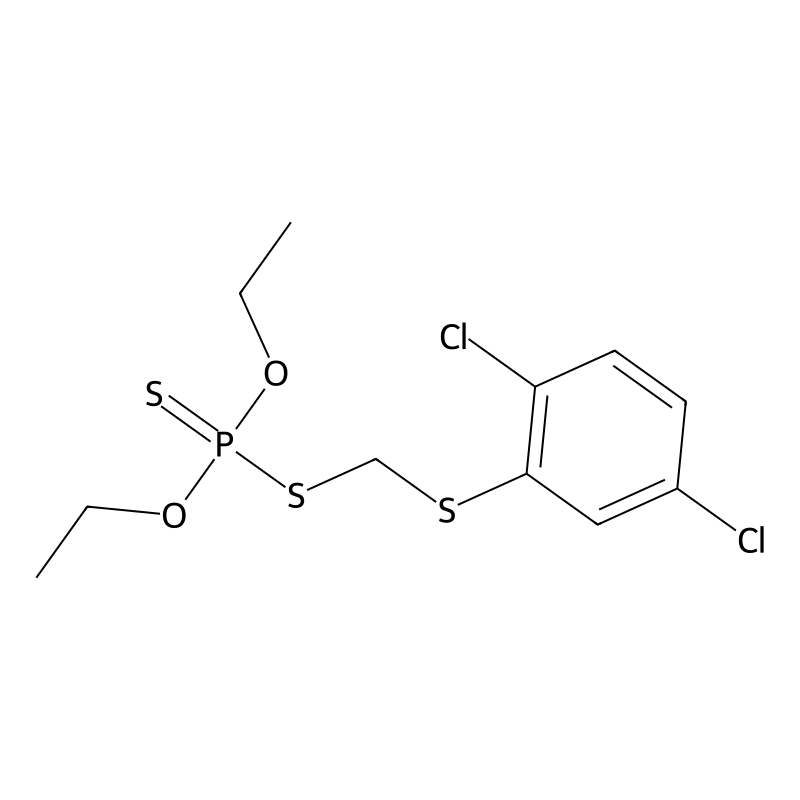

Phenkapton

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Phenkapton is a highly lipophilic organodithiophosphate characterized by its S-[(2,5-dichlorophenylthio)methyl] moiety [1]. With a remarkably low aqueous solubility of 0.044 mg/L and a high octanol-water partition coefficient (Log P ~5.84), it exhibits distinct partitioning behavior compared to more polar organophosphates [2]. In modern procurement, Phenkapton is primarily sourced as a high-purity (>95%) analytical reference standard or certified solution (e.g., in acetonitrile) for multi-residue GC-MS/MS and LC-MS/MS screening . Its specific molecular weight (377.3 g/mol) and fragmentation pathways make it an essential target analyte for regulatory compliance in food safety and environmental monitoring, where precise quantification cannot be achieved using generic class-level surrogates [1].

Research Fit

In trace pesticide residue analysis, substituting Phenkapton with structurally similar organodithiophosphates, such as Carbophenothion (which possesses a 4-chloro rather than a 2,5-dichloro substitution), fundamentally compromises quantification [1]. The additional chlorine atom on Phenkapton alters its electron density, shifting its chromatographic retention time and generating unique mass-to-charge (m/z) transitions in tandem mass spectrometry [2]. Furthermore, Phenkapton's extreme lipophilicity dictates its specific recovery rates during QuEChERS extraction protocols. Relying on a surrogate standard leads to inaccurate matrix effect compensations, skewed response factors, and failure to meet stringent regulatory limits of quantification (LOQs), which frequently demand accuracy down to 0.01 mg/kg in complex food matrices [3].

Substitution Risk

References

- [1] National Center for Biotechnology Information. 'PubChem Compound Summary for CID 16773, Phenkapton'

- [2] Hernandez, F., et al. 'Screening and quantification of pesticide residues in fruits and vegetables making use of gas chromatography-quadrupole time-of-flight mass spectrometry.' Analytical Methods (2013).

- [3] MDPI. 'Pesticide Residues in Organic and Conventional Apples and Potatoes Served in Tartu (Estonia) School Meals.' Toxics (2025).

Chromatographic Retention and Mass Spectrometric Specificity

Phenkapton's specific 2,5-dichloro substitution yields a distinct retention profile and fragmentation pattern in GC-MS/MS compared to its mono-chlorinated analog, Carbophenothion [1]. While both share the O,O-diethyl phosphorodithioate core, Phenkapton's higher molecular weight (377.3 g/mol vs. 342.8 g/mol for Carbophenothion) and unique halogenation result in specific quantifier and qualifier ion transitions that prevent cross-talk in multi-residue methods [2]. Procurement of the exact Phenkapton standard is mandatory to establish empirical retention times and transition ratios, as surrogate calibration yields unacceptable mass accuracy deviations .

| Evidence Dimension | Mass spectrometric molecular weight and transition specificity |

| Target Compound Data | Phenkapton (MW 377.3 g/mol, 2,5-dichloro) |

| Comparator Or Baseline | Carbophenothion (MW 342.8 g/mol, 4-chloro) |

| Quantified Difference | 34.5 g/mol mass shift and distinct precursor-to-product ion transitions |

| Conditions | Triple quadrupole GC-MS/MS or LC-MS/MS screening |

Ensures unambiguous peak identification and prevents false reporting in regulatory pesticide residue screening.

Matrix Partitioning and QuEChERS Extraction Recovery

The extreme lipophilicity of Phenkapton (Log P = 5.84) significantly influences its extraction efficiency in standard QuEChERS protocols compared to baseline organophosphates like Parathion (Log P ~3.8) [1]. In high-water matrices like apples or potatoes, Phenkapton partitions almost exclusively into the organic phase (e.g., acetonitrile), requiring specific matrix-matched calibration to correct for ion suppression [2]. Using a less lipophilic surrogate standard overestimates recovery, leading to artificially low reported concentrations. Procuring the exact Phenkapton reference standard allows laboratories to accurately calculate its specific recovery rate, which is critical for meeting the EU default Maximum Residue Limit (MRL) of 0.01 mg/kg [3].

| Evidence Dimension | Octanol-water partition coefficient (Log P) and extraction behavior |

| Target Compound Data | Phenkapton (Log P = 5.84) |

| Comparator Or Baseline | Parathion (Log P ~ 3.8) |

| Quantified Difference | >2 log unit difference in lipophilicity |

| Conditions | QuEChERS extraction from agricultural matrices |

Accurate quantification of highly lipophilic residues requires exact-match standards to correct for specific matrix effects and extraction recoveries.

Isotope Dilution Calibration Compatibility

For ultra-trace environmental analysis, laboratories increasingly employ isotope dilution mass spectrometry (IDMS) using D10-Phenkapton [1]. To establish the precise relative response factor (RRF), the procurement of high-purity, unlabeled Phenkapton (CAS 2275-14-1) is strictly required . Attempting to calibrate a D10-Phenkapton internal standard against a different organophosphate analog introduces systematic bias due to differing ionization efficiencies in the MS source. The exact matching of the unlabeled standard to the D10-labeled internal standard ensures that matrix suppression effects are perfectly canceled out, enabling robust limits of quantification (LOQ) [2].

| Evidence Dimension | Ionization efficiency and Response Factor (RF) calibration |

| Target Compound Data | Unlabeled Phenkapton matched with D10-Phenkapton |

| Comparator Or Baseline | Non-homologous internal standard calibration |

| Quantified Difference | Elimination of ionization bias and matrix suppression variance |

| Conditions | LC-MS/MS or GC-MS/MS with electrospray or electron ionization |

Essential for establishing valid calibration curves when using deuterated internal standards in accredited trace analysis.

Regulatory Multi-Residue Pesticide Screening

Phenkapton is a mandatory target analyte in comprehensive GC-MS/MS and LC-MS/MS pesticide screening panels for agricultural commodities. Its procurement as a certified reference material enables laboratories to validate retention times, optimize collision energies for specific MS/MS transitions, and ensure compliance with international Maximum Residue Limits (MRLs) [1].

Validation of QuEChERS Extraction Efficiency for Lipophilic Analytes

Due to its high Log P (5.84), Phenkapton serves as an excellent benchmark compound for validating the recovery of highly lipophilic organophosphates during sample preparation. Analytical chemists use the standard to optimize solvent partitioning and clean-up steps (e.g., using PSA or C18 sorbents) in complex, high-fat, or high-pigment matrices [2].

Isotope Dilution Mass Spectrometry (IDMS) Calibration

In high-precision environmental and food safety monitoring, unlabeled Phenkapton is procured alongside its deuterated counterpart (D10-Phenkapton) to construct highly accurate calibration curves. This application is critical for overcoming severe matrix effects in complex samples like soil extracts or concentrated food homogenates [3].

Application Fit Matrix

References

- [1] MDPI. 'Pesticide Residues in Organic and Conventional Apples and Potatoes Served in Tartu (Estonia) School Meals.' Toxics (2025).

- [2] AERU. 'Phenkapton (Ref: ENT 25585) - Pesticide Properties DataBase.' Agriculture and Environment Research Unit, 2026.

- [3] Chem Service. 'Phenkapton-D10 Deuterated Reference Standard.'

XLogP3

UNII

GHS Hazard Statements

H311: Toxic in contact with skin [Danger Acute toxicity, dermal];

H331: Toxic if inhaled [Danger Acute toxicity, inhalation];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Acute Toxic;Environmental Hazard

Other CAS

Wikipedia

Use Classification

Explore Compound Types